molecular formula C12H4Br4O2 B033684 1,2,3,4-Tetrabromodibenzo-p-dioxin CAS No. 103456-39-9

1,2,3,4-Tetrabromodibenzo-p-dioxin

Cat. No. B033684
M. Wt: 499.77 g/mol
InChI Key: AKUPIABWVUYZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrabromodibenzo-p-dioxin (TBDD) is a highly toxic compound that belongs to the dioxin family. It is a persistent organic pollutant (POP) that is formed during the manufacture of brominated flame retardants. TBDD is known to have adverse effects on human health and the environment. The purpose of

Mechanism Of Action

1,2,3,4-Tetrabromodibenzo-p-dioxin exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, cell proliferation, and immune response. Binding of 1,2,3,4-Tetrabromodibenzo-p-dioxin to AhR leads to the activation of downstream signaling pathways, which results in the production of reactive oxygen species (ROS) and inflammatory cytokines.

Biochemical And Physiological Effects

1,2,3,4-Tetrabromodibenzo-p-dioxin is known to have adverse effects on various organ systems, including the liver, kidney, immune system, and reproductive system. Exposure to 1,2,3,4-Tetrabromodibenzo-p-dioxin has been associated with hepatotoxicity, nephrotoxicity, immunotoxicity, and teratogenicity. 1,2,3,4-Tetrabromodibenzo-p-dioxin is also a potent carcinogen and has been shown to induce tumors in animal studies.

Advantages And Limitations For Lab Experiments

1,2,3,4-Tetrabromodibenzo-p-dioxin is a useful tool in toxicological studies due to its high toxicity and specificity for AhR. However, its use is limited due to its low availability and high cost. In addition, 1,2,3,4-Tetrabromodibenzo-p-dioxin is a highly hazardous substance and requires strict safety precautions during handling and disposal.

Future Directions

Future research on 1,2,3,4-Tetrabromodibenzo-p-dioxin should focus on the development of new analytical methods for the detection and quantification of dioxins. In addition, studies should be conducted to evaluate the long-term effects of 1,2,3,4-Tetrabromodibenzo-p-dioxin exposure on human health and the environment. Further research is also needed to understand the molecular mechanisms underlying 1,2,3,4-Tetrabromodibenzo-p-dioxin toxicity and to identify potential therapeutic targets for the treatment of dioxin-induced diseases.
In conclusion, 1,2,3,4-Tetrabromodibenzo-p-dioxin is a highly toxic compound that has been extensively studied for its toxicological properties. Its synthesis is strictly regulated due to its high toxicity, and it is used as a reference compound in toxicological studies. 1,2,3,4-Tetrabromodibenzo-p-dioxin exerts its toxic effects by binding to AhR, which leads to the activation of downstream signaling pathways. Exposure to 1,2,3,4-Tetrabromodibenzo-p-dioxin has been associated with adverse effects on various organ systems, including the liver, kidney, immune system, and reproductive system. Future research on 1,2,3,4-Tetrabromodibenzo-p-dioxin should focus on the development of new analytical methods and the evaluation of its long-term effects on human health and the environment.

Synthesis Methods

1,2,3,4-Tetrabromodibenzo-p-dioxin is synthesized by the reaction of 1,4-dibromobenzene with 2,3,7,8-tetrabromodibenzo-p-dioxin in the presence of a catalyst. The reaction is carried out at high temperatures and pressures, and the yield of 1,2,3,4-Tetrabromodibenzo-p-dioxin is low. Due to the high toxicity of 1,2,3,4-Tetrabromodibenzo-p-dioxin, its synthesis is strictly regulated.

Scientific Research Applications

1,2,3,4-Tetrabromodibenzo-p-dioxin has been extensively studied for its toxicological properties. It is used as a reference compound in toxicological studies to evaluate the toxicity of other dioxins. 1,2,3,4-Tetrabromodibenzo-p-dioxin is also used in environmental monitoring to assess the contamination of soil, water, and air. In addition, 1,2,3,4-Tetrabromodibenzo-p-dioxin is used in the development of analytical methods for the detection and quantification of dioxins.

properties

IUPAC Name

1,2,3,4-tetrabromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUPIABWVUYZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146545
Record name Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrabromodibenzo-p-dioxin

CAS RN

104549-41-9
Record name Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104549419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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